4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, with the CAS number 1261903-89-2, is an organic compound characterized by a complex aromatic structure. Its molecular formula is and it has a molecular weight of approximately 248.25 g/mol. The compound features two methoxy groups and a fluorine atom on its phenyl rings, which contribute to its unique chemical properties and potential biological activities .
Research indicates that 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol exhibits significant biological activity, particularly as a potential modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, and compounds that interact with it may offer therapeutic benefits. The compound has shown promise in inhibiting certain enzyme functions and modulating cell signaling pathways, suggesting its utility in drug development .
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol typically involves the following methods:
4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol finds applications across various fields:
Studies on the interactions of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol with biological targets have revealed its role as an allosteric modulator for mGluR2. The compound's binding affinity and modulatory effects have been quantified using assays that measure inhibition of glutamate-induced calcium mobilization in cell lines expressing recombinant human mGluR2. These studies highlight its potential as a therapeutic agent in managing conditions associated with mGluR dysfunction .
Several compounds share structural similarities with 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Fluoro-2-methoxyphenol | Contains one methoxy group and a fluorine atom | Used in synthesizing fluorinated compounds |
| 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol | Similar structure but different positioning of functional groups | Exhibits potent allosteric modulation activity |
| 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol | Chlorine instead of fluorine | May exhibit different reactivity patterns due to chlorine's properties |
Compared to these similar compounds, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol's unique combination of two methoxy groups and a fluorine atom enhances its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology .